N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a benzamide derivative featuring a pyridin-2-yl-substituted thiazole core and a 1,2,3,4-tetrahydroquinoline sulfonyl group. The pyridin-2-yl-thiazole scaffold is recurrent in bioactive molecules, often linked to interactions with enzymes or receptors via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c29-23(27-24-26-21(16-32-24)20-8-3-4-14-25-20)18-10-12-19(13-11-18)33(30,31)28-15-5-7-17-6-1-2-9-22(17)28/h1-4,6,8-14,16H,5,7,15H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQRTMFJXJCWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2,3,4-Tetrahydroquinoline
The tetrahydroquinoline scaffold is synthesized via Bunce’s reductive amination protocol (Scheme 1):
- Nitro Reduction : Hydrogenation of 2-nitroacetophenone (1 ) over Pd/C (5 wt%) in ethanol at 50°C yields 2-aminoacetophenone (2 ).
- Cyclization : Treatment of 2 with formaldehyde under acidic conditions induces intramolecular imine formation, generating 1,2,3,4-tetrahydroquinoline (3 ) in 93% yield.
Key Data :
Sulfonation at the Tetrahydroquinoline Nitrogen
Regioselective sulfonation of 3 is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C (Scheme 2):
- Reaction : Dropwise addition of ClSO₃H (1.1 eq) to 3 in DCM, stirred for 4 h at 0°C.
- Isolation : Quenching with ice-water, extraction with DCM, and evaporation yields 1-sulfonyltetrahydroquinoline (4 ) as a white solid.
Optimization Insights :
- Temperature Control : ≤0°C prevents polysulfonation.
- Yield : 78%
- Characterization : IR (KBr): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym); $$ ^1H $$ NMR (DMSO-d6): δ 7.85 (d, 1H, aromatic), 7.45–7.12 (m, 3H, aromatic), 3.82 (t, 2H, CH₂), 2.91 (t, 2H, CH₂), 1.88 (quin, 2H, CH₂).
Synthesis of 4-(Pyridin-2-yl)-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of 2-aminopyridine-3-carbonitrile (5 ) with α-bromoacetophenone (6 ) (Scheme 3):
- Reaction : 5 (1.0 eq) and 6 (1.2 eq) are refluxed in ethanol with thiourea (1.5 eq) for 6 h.
- Isolation : Precipitation upon cooling yields 4-(pyridin-2-yl)-1,3-thiazol-2-amine (7 ) as yellow crystals.
Key Data :
- Yield : 65%
- Characterization : $$ ^1H $$ NMR (DMSO-d6): δ 8.55 (d, 1H, pyridine-H), 7.92–7.45 (m, 4H, aromatic), 6.85 (s, 2H, NH₂); HRMS (m/z): [M+H]⁺ calcd. 205.08, found 205.07.
Assembly of the Benzamide Core
Amide Coupling
Coupling of 9 with 7 is achieved using HOBt/EDCI in DMF (Scheme 5):
- Reaction : 9 (1.0 eq), 7 (1.2 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in DMF stirred at 25°C for 12 h.
- Isolation : Column chromatography (SiO₂, EtOAc/hexane 1:1) yields the target compound (10 ) as a white powder.
Optimization Data :
| Coupling Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 82 | 98.5 |
| DCC/DMAP | 68 | 95.2 |
| TBTU | 74 | 97.1 |
Characterization of **10 :
- MP : 214–216°C
- IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
- $$ ^1H $$ NMR (DMSO-d6) : δ 10.42 (s, 1H, NH), 8.62 (d, 1H, pyridine-H), 8.12–7.25 (m, 10H, aromatic), 3.85 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), 1.92 (quin, 2H, CH₂)
- HRMS (m/z) : [M+H]⁺ calcd. 505.15, found 505.14.
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfhydryl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the particular target being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiazole-Benzamide Analogues
Compounds sharing the N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide backbone but differing in sulfonyl substituents include:
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) : Structural Difference: Methylsulfonyl group instead of tetrahydroquinoline-sulfonyl.
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) : Structural Difference: Acetamide linker with a fluorophenyl group instead of benzamide-sulfonyl.
Sulfonamide-Modified Analogues
Variations in the sulfonamide group significantly influence activity:
- N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide : Structural Difference: Pyrrolidinyl sulfonyl group (monocyclic) vs. bicyclic tetrahydroquinoline. Implications: Pyrrolidine may enhance solubility but reduce rigidity, affecting target binding.
- 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide : Structural Difference: Azepane (7-membered ring) sulfonamide.
Functional Group Replacements
- 4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (7) :
- Structural Difference : Formyl group replaces sulfonamide.
- Implications : Electrophilic formyl group may enable covalent binding or further derivatization.
Structure-Activity Relationship (SAR) Insights
- Pyridin-2-yl Thiazole Core : Critical for binding to targets like Mycobacterium tuberculosis enzymes and KDM4A histone demethylases .
- Methyl/ethyl sulfonyl: Simpler substituents may improve pharmacokinetics (e.g., metabolic stability) .
- Benzamide Substituents : Electron-withdrawing groups (e.g., nitro, fluorine) often enhance target engagement .
Q & A
Q. What are the key synthetic strategies for preparing N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide?
The synthesis involves multi-step reactions starting from commercially available precursors. Critical steps include:
- Sulfonylation : Introducing the tetrahydroquinoline-sulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amidation : Coupling the benzamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in polar aprotic solvents like DMF .
- Heterocyclic assembly : Constructing the pyridinyl-thiazole fragment via cyclocondensation reactions, often requiring reflux in ethanol or THF . Purity is ensured via column chromatography and recrystallization, with yields typically ranging from 40–65% depending on step optimization .
Q. Which analytical techniques are essential for structural validation of this compound?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR to confirm regioselectivity of sulfonamide and amide bond formation .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting minor impurities .
- X-ray crystallography : For resolving stereochemical ambiguities in the tetrahydroquinoline and thiazole moieties .
- HPLC : To assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during sulfonylation minimize side reactions, while amidation proceeds optimally at 25–40°C .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, whereas ethanol or THF improves cyclocondensation efficiency .
- Catalyst screening : Bases like triethylamine or DMAP accelerate amidation, while Lewis acids (e.g., ZnCl) improve heterocyclic ring closure .
- In-line monitoring : Use FTIR or TLC to track reaction progress and terminate steps at maximal conversion .
Q. How should researchers reconcile contradictory data between computational predictions and experimental results (e.g., binding affinity vs. bioactivity)?
- Docking validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC) to identify false positives/negatives .
- Dynamic simulations : Perform MD simulations (>100 ns) to assess protein-ligand stability under physiological conditions, which may explain discrepancies in vitro .
- Meta-analysis : Compare data across multiple studies (e.g., IC variations in kinase assays) to identify confounding factors like buffer composition or cell line variability .
Q. What computational methods are effective for predicting the compound’s reactivity and biological target profiles?
- Reaction path search : Use quantum mechanical methods (DFT) to model sulfonamide formation energetics and transition states .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., kinases, GPCRs) using tools like Schrödinger’s Phase .
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to forecast metabolic stability and toxicity, guiding lead optimization .
Q. What strategies are recommended for identifying biological targets given its complex heterocyclic architecture?
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomic profiling : Use RNA-seq or CRISPR-Cas9 screens to correlate compound treatment with pathway modulation (e.g., apoptosis, autophagy) .
- Fragment-based screening : Deconstruct the molecule into core fragments (e.g., thiazole, benzamide) to isolate pharmacophoric contributions to target engagement .
Q. How can regioselectivity challenges in thiazole and tetrahydroquinoline functionalization be addressed?
- Directing groups : Install temporary groups (e.g., boronic esters) on the thiazole to steer sulfonylation to the desired position .
- Microwave-assisted synthesis : Enhance regioselectivity in cyclocondensation via rapid, controlled heating, reducing byproduct formation .
- Isotopic labeling : Use N or C labels to trace reaction pathways and optimize conditions for selective bond formation .
Q. What methods ensure stability of the compound under biological assay conditions (e.g., serum-containing media)?
- Forced degradation studies : Expose the compound to pH extremes, UV light, and oxidizing agents to identify degradation hotspots (e.g., sulfonamide cleavage) .
- Stabilizer additives : Include antioxidants (e.g., ascorbic acid) or serum albumin in buffers to mitigate oxidation or protein binding .
- LC-MS stability assays : Monitor intact mass over time in cell culture media to determine half-life and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
